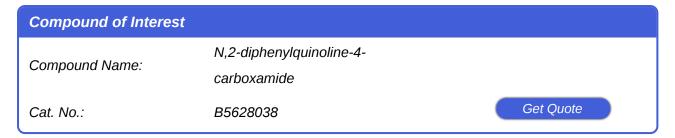


Reproducibility in N,2-diphenylquinoline-4carboxamide Experiments: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a comparative analysis of experimental data and protocols related to **N,2-diphenylquinoline-4-carboxamide** and its derivatives. By presenting a collation of published data, this document aims to serve as a valuable resource for researchers working with this class of compounds, aiding in the design of reproducible experiments and the comparison of new findings against established benchmarks.

Comparative Analysis of Synthetic Protocols and Yields

The synthesis of **N,2-diphenylquinoline-4-carboxamide** and its analogs has been reported through various methods, primarily involving the coupling of a quinoline-4-carboxylic acid intermediate with an appropriate amine. The choice of synthetic route and reaction conditions can significantly impact yield and purity, thereby affecting experimental reproducibility.



Synthetic Method	Key Reagents & Conditions	Reported Yield	Reference
Pfitzinger Reaction & Amide Coupling	Isatin, Acetophenone, KOH, EtOH; followed by EDC, HOBt, DMF	Not explicitly stated for parent compound, derivatives yield up to 88%	[1][2]
Doebner Reaction & Amidation	Aniline, 2- Nitrobenzaldehyde, Pyruvic Acid; followed by amidation	Not explicitly stated for parent compound, derivatives synthesized	[3]
One-pot Synthesis from 3-hydroxyindolin- 2-ones	3-hydroxyindolin-2- ones, Ammonium Acetate	Good yields	[4]
Suzuki Coupling & Amide Coupling	Quinoline-4-carboxylic acid derivatives, Anilines, Et3N, EDCI, HOBT, DCM	~80% for bromo- derivatives	[1]

Characterization Data for N,2-diphenylquinoline-4carboxamide Derivatives

Reproducible synthesis should yield a product with consistent physicochemical properties. The following table summarizes characterization data for a representative derivative, N,2,6-triphenylquinoline-4-carboxamide.



Derivative	Melting Point (°C)	¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	¹³ C NMR (100 MHz, CDCl ₃) δ (ppm)	HRMS (ESI) [M+H] ⁺	Reference
N,2,6- triphenylquin oline-4- carboxamide	238.3–241.9	8.36 (d, J = 1.2Hz, 1H), 8.25–8.23 (m, 2H), 8.12–8.11 (m, 2H), 8.015 (dd, J1 = 1.6Hz, J2 = 1.6Hz, 1H), 7.93 (s, 1H), 7.83–7.81 (m, 2H), 7.69–7.67 (m, 2H), 7.53–7.40 (m, 8H), 7.28–7.25 (m, 1H)	165.6, 156.4, 147.9, 142.7, 140.0, 139.8, 138.2, 137.7, 130.1, 130.0, 129.9, 129.3, 128.96, 128.94, 127.9, 127.5, 127.3, 125.2, 123.3, 122.5, 120.2, 116.6	Calculated: 401.1654, Found: 401.1657	[1]

Comparative Biological Activity

N,2-diphenylquinoline-4-carboxamide and its derivatives have been investigated for various biological activities. The following tables summarize key in vitro and in vivo data, providing a benchmark for the expected performance of these compounds.

In Vitro Anticancer Activity



Compound	Target	Cell Line	Activity Metric (e.g., IC50)	Reported Value	Reference
Compound 7a (a derivative)	PDK1	Colon Cancer Cells	Binding Energy	-10.2 kcal/mol	[1]
CiQ Derivatives	Lysosome function	A549, H460, PC3, SH- SY5Y	Proliferation Inhibition	Effective inhibition reported	[5]
Compounds 5b, 5d, 5f, 5h	Not Specified	Cancer Cell Lines	Anticancer Activity	Good activity reported	[2]

In Vivo Antimalarial Activity

Compound	Malaria Model	Dosing Regimen	Efficacy Metric (e.g., ED ₉₀)	Reported Value	Reference
DDD107498 (a derivative)	P. berghei (mouse)	Oral, 4 days	ED90	< 1 mg/kg	[6]

Experimental Protocols

Detailed and consistent experimental protocols are critical for reproducibility. The following sections provide methodologies for key experiments cited in the literature.

General Synthesis of 6-bromo-N,2-diphenylquinoline-4-carboxamide Derivatives[1]

- To a solution of quinoline-4-carboxylic acid (1 mmol) and triethylamine (2 mmol) in anhydrous dichloromethane under an ice bath, HOBT (1.2 mmol) is slowly added.
- EDCI (1.2 mmol) is then added, and the mixture is stirred for approximately 1 hour.
- Aniline (2 mmol) is added dropwise, and the solution is stirred for 16 hours.



- The reaction mixture is washed three times with 10% citric acid, saturated NaHCO₃, and finally with brine solution.
- The combined organic layer is dried over anhydrous sodium sulphate, and the solvent is evaporated under reduced pressure.
- The crude product is purified by column chromatography to obtain the pure product.

Synthesis of 2-phenyl-quinoline-4-carboxylic acid via Doebner Reaction[3]

- Aniline, 2-nitrobenzaldehyde, and pyruvic acid are reacted in the presence of a catalytic amount of trifluoroacetic acid in ethanol.
- Alternatively, the reaction can be carried out in glacial acetic acid.
- The reaction mixture is processed to isolate the 2-(2-nitrophenyl)-quinoline-4-carboxylic acid intermediate.
- Subsequent amidation, reduction, and acylation steps are performed to yield the final derivatives.

In Vitro Anticancer MTT Assay[2]

While the specific protocol for **N,2-diphenylquinoline-4-carboxamide** was not detailed, a general MTT assay protocol involves:

- Seeding cancer cells in 96-well plates and allowing them to adhere overnight.
- Treating the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
- Adding MTT solution to each well and incubating for 2-4 hours to allow for the formation of formazan crystals.
- Solubilizing the formazan crystals with a suitable solvent (e.g., DMSO).
- Measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.



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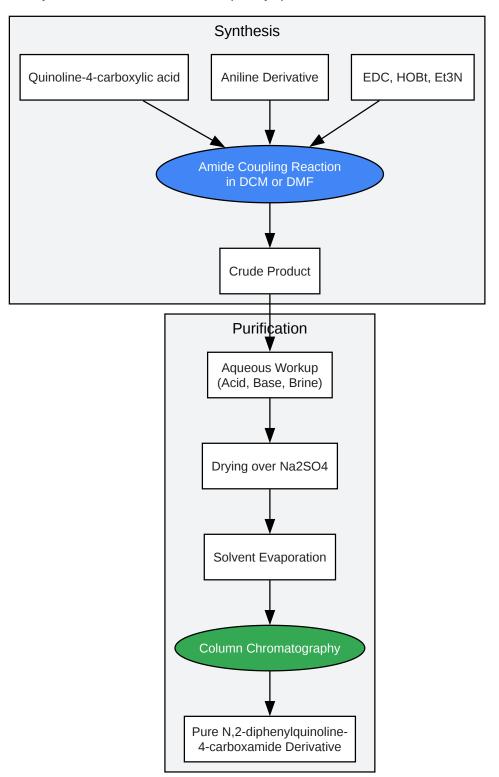
• Calculating the cell viability and IC50 values.

Visualizing Experimental Workflows and Signaling Pathways

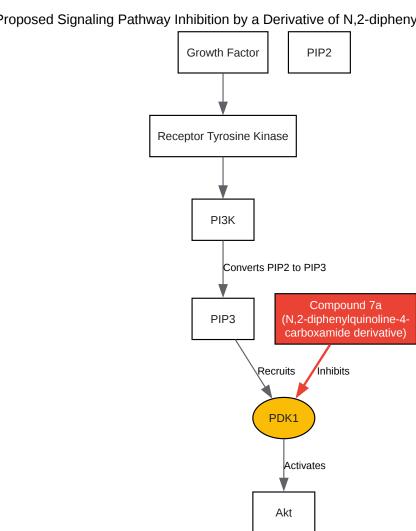
To further clarify the experimental processes and biological contexts, the following diagrams are provided.



General Synthesis Workflow for N,2-diphenylquinoline-4-carboxamide Derivatives







Proposed Signaling Pathway Inhibition by a Derivative of N,2-diphenylquinoline-4-carboxamide

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